1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride
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Overview
Description
1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride is a chemical compound with the molecular formula C14H13N5. It is a derivative of phthalazine, a heterocyclic aromatic organic compound, and contains a hydrazine group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of phthalazine with hydrazine in the presence of a suitable catalyst under controlled conditions. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors, large-scale distillation, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Phthalazine derivatives: These compounds share the phthalazine core but differ in their substituents and functional groups.
Hydrazine derivatives: These compounds contain the hydrazine group but have different aromatic or aliphatic groups attached.
Pyridine derivatives: These compounds contain the pyridine ring but may have different substituents or functional groups.
Properties
Molecular Formula |
C14H15Cl2N5 |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
[4-(pyridin-4-ylmethyl)phthalazin-1-yl]hydrazine;dihydrochloride |
InChI |
InChI=1S/C14H13N5.2ClH/c15-17-14-12-4-2-1-3-11(12)13(18-19-14)9-10-5-7-16-8-6-10;;/h1-8H,9,15H2,(H,17,19);2*1H |
InChI Key |
VFVILJQBHSFQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3.Cl.Cl |
Origin of Product |
United States |
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